N-(4-acetylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
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Overview
Description
N-(4-acetylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like phosphorus oxychloride or other dehydrating agents.
Introduction of the Diethylamino Group: This step can be achieved through nucleophilic substitution reactions, where a diethylamine is introduced to the thiazolopyrimidine core.
Attachment of the Acetylphenyl Group: This step involves the acylation of the phenyl ring, typically using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.
Formation of the Final Compound: The final step involves the coupling of the thiazolopyrimidine derivative with the acetylphenyl derivative under suitable conditions, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the diethylamino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-{[2-(dimethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
N-(4-acetylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(methyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of N-(4-acetylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H27N5O3S2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H27N5O3S2/c1-6-26(7-2)21-24-19-18(32-21)20(30)27(13(3)4)22(25-19)31-12-17(29)23-16-10-8-15(9-11-16)14(5)28/h8-11,13H,6-7,12H2,1-5H3,(H,23,29) |
InChI Key |
BSLAJKNYULGMMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C(C)C |
Origin of Product |
United States |
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